molecular formula C8H15F6N2P B185886 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate CAS No. 157310-73-1

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate

Cat. No. B185886
M. Wt: 284.18 g/mol
InChI Key: KTGUTSXSBOOTCB-UHFFFAOYSA-N
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Description

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate is a chemical compound with the molecular formula C8H13F6N2P . It has a molecular weight of 282.1664002 .


Molecular Structure Analysis

The molecular structure of 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate consists of a propenyl group attached to a 2,3-dimethylimidazolium ring, and a hexafluorophosphate anion .


Physical And Chemical Properties Analysis

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate has a molecular weight of 282.1664002 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

properties

IUPAC Name

1,2-dimethyl-3-propylimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.F6P/c1-4-5-10-7-6-9(3)8(10)2;1-7(2,3,4,5)6/h6-7H,4-5H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGUTSXSBOOTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate

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